molecular formula C7H7NO2S B6274566 (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid CAS No. 2196246-47-4

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid

Cat. No. B6274566
CAS RN: 2196246-47-4
M. Wt: 169.2
InChI Key:
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Description

(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid, also known as methylthiazolpropionic acid (MTPA), is a naturally occurring organic compound found in plants and animals. It is a thiazolpropionic acid, a type of carboxylic acid, and is the active ingredient in many pharmaceuticals, nutraceuticals, and dietary supplements. MTPA has been studied for its potential applications in the field of medicine and biochemistry due to its unique chemical structure and properties.

Scientific Research Applications

Methylthiazolpropionic acid has been studied for its potential applications in the field of medicine and biochemistry. It has been used as a model compound to study the interactions between thiazolpropionates and proteins, as well as the effects of thiazolpropionates on the activity of certain enzymes. It has also been studied for its potential as an antioxidant and an antimicrobial agent. Additionally, its ability to chelate metal ions has been studied for its potential applications in the removal of heavy metals from water.

Mechanism of Action

Methylthiazolpropionic acid is an organic compound that has the ability to interact with proteins and enzymes. It binds to the active sites of proteins and enzymes, thus inhibiting their activity. Additionally, it has been found to chelate metal ions, such as iron, copper, and zinc, which can affect the activity of enzymes and proteins.
Biochemical and Physiological Effects
Methylthiazolpropionic acid has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. Additionally, it has been found to have antioxidant properties, as well as antimicrobial properties. It has also been found to chelate metal ions, which can affect the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

Methylthiazolpropionic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a relatively stable compound and can be stored for long periods of time without degradation. A limitation is that it is a relatively weak inhibitor of enzymes, so it may not be suitable for certain experiments. Additionally, it can be difficult to obtain a consistent concentration of the compound, as it can vary depending on the source.

Future Directions

The potential future directions for (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acidlpropionic acid are numerous. It could be used as a model compound to study the interactions between thiazolpropionates and proteins, as well as the effects of thiazolpropionates on the activity of certain enzymes. Additionally, it could be studied for its potential applications in the removal of heavy metals from water. It could also be studied for its potential use as an antioxidant and an antimicrobial agent. Finally, it could be studied for its potential use in the development of new drugs and therapies.

Synthesis Methods

Methylthiazolpropionic acid can be synthesized from a variety of starting materials, including thiazolpropionic acid, (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acidle, and (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acidle-2-carboxylic acid. The most common method of synthesis involves the reaction of thiazolpropionic acid with (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acidle, followed by hydrolysis of the resulting product. The reaction is typically conducted in an aqueous solution at a temperature of around 80°C. Other methods of synthesis involve the reaction of (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acidle-2-carboxylic acid with a base, such as sodium hydroxide, or the reaction of thiazolpropionic acid with (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acidle in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid involves the synthesis of the thiazole ring followed by the addition of the propenoic acid group.", "Starting Materials": [ "2-amino-4-methylthiazole", "acetic anhydride", "sodium hydroxide", "acetic acid", "acetyl chloride", "sodium bicarbonate", "acryloyl chloride" ], "Reaction": [ "Step 1: Synthesis of 2-acetamido-4-methylthiazole by reacting 2-amino-4-methylthiazole with acetic anhydride in the presence of sodium hydroxide.", "Step 2: Hydrolysis of 2-acetamido-4-methylthiazole to obtain 4-methylthiazole-2-carboxylic acid by refluxing with acetic acid.", "Step 3: Conversion of 4-methylthiazole-2-carboxylic acid to 4-methylthiazole-2-acetyl chloride by reacting with acetyl chloride in the presence of sodium bicarbonate.", "Step 4: Synthesis of (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoic acid by reacting 4-methylthiazole-2-acetyl chloride with acryloyl chloride in the presence of a base such as triethylamine." ] }

CAS RN

2196246-47-4

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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